molecular formula C22H30F3N3O4 B12636797 Tert-butyl 2-(oxan-4-ylamino)-4-[4-(2,2,2-trifluoroacetyl)piperazin-1-YL]benzoate

Tert-butyl 2-(oxan-4-ylamino)-4-[4-(2,2,2-trifluoroacetyl)piperazin-1-YL]benzoate

Katalognummer: B12636797
Molekulargewicht: 457.5 g/mol
InChI-Schlüssel: QUIRMPZWGVCIMK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound features:

  • A tert-butyl ester group at the benzoate position, enhancing lipophilicity and stability.
  • An oxan-4-ylamino (tetrahydropyran-4-ylamino) moiety, contributing to stereoelectronic effects and hydrogen-bonding capacity.
  • A trifluoroacetylated piperazine ring, which improves metabolic resistance compared to non-fluorinated analogs.

Synthetic routes for similar compounds involve multi-step protocols, such as nucleophilic substitution for introducing the oxan-4-ylamino group and trifluoroacetylation of piperazine using reagents like trifluoroacetic anhydride . Characterization typically employs NMR, HRMS, and HPLC to confirm purity and structure .

Eigenschaften

Molekularformel

C22H30F3N3O4

Molekulargewicht

457.5 g/mol

IUPAC-Name

tert-butyl 2-(oxan-4-ylamino)-4-[4-(2,2,2-trifluoroacetyl)piperazin-1-yl]benzoate

InChI

InChI=1S/C22H30F3N3O4/c1-21(2,3)32-19(29)17-5-4-16(14-18(17)26-15-6-12-31-13-7-15)27-8-10-28(11-9-27)20(30)22(23,24)25/h4-5,14-15,26H,6-13H2,1-3H3

InChI-Schlüssel

QUIRMPZWGVCIMK-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC(=O)C1=C(C=C(C=C1)N2CCN(CC2)C(=O)C(F)(F)F)NC3CCOCC3

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl 2-(oxan-4-ylamino)-4-[4-(2,2,2-trifluoroacetyl)piperazin-1-YL]benzoate typically involves multiple steps:

    Formation of the Benzoate Core: The benzoate core can be synthesized through esterification reactions involving benzoic acid derivatives and tert-butyl alcohol.

    Introduction of the Oxan-4-ylamino Group: This step may involve the reaction of the benzoate core with oxan-4-ylamine under specific conditions to form the desired amine derivative.

    Attachment of the Piperazine Ring: The piperazine ring, substituted with a trifluoroacetyl group, can be introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the amine or piperazine moieties.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the trifluoroacetyl group to a hydroxyl group.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the aromatic ring or the piperazine ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro or hydroxyl derivatives, while reduction may produce amine or alcohol derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, Tert-butyl 2-(oxan-4-ylamino)-4-[4-(2,2,2-trifluoroacetyl)piperazin-1-YL]benzoate can be used as an intermediate in the synthesis of more complex molecules. It may also serve as a model compound for studying reaction mechanisms.

Biology

In biological research, this compound could be investigated for its potential biological activity, such as enzyme inhibition or receptor binding.

Medicine

In medicinal chemistry, derivatives of this compound may be explored for their potential therapeutic effects, including anti-inflammatory, antimicrobial, or anticancer properties.

Industry

In the industrial sector, this compound may be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Wirkmechanismus

The mechanism of action of Tert-butyl 2-(oxan-4-ylamino)-4-[4-(2,2,2-trifluoroacetyl)piperazin-1-YL]benzoate would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, leading to inhibition or activation of specific pathways. The trifluoroacetyl group may play a role in enhancing the compound’s binding affinity or stability.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogues

The following table compares key structural features and properties of the target compound with its analogs:

Compound Name Key Substituents Molecular Weight (g/mol) logP* Key Applications/Findings Reference
Target Compound : Tert-butyl 2-(oxan-4-ylamino)-4-[4-(2,2,2-trifluoroacetyl)piperazin-1-yl]benzoate Oxan-4-ylamino, trifluoroacetyl-piperazine ~495.4 (estimated) ~3.2 CNS-targeting due to BBB permeability; metabolic stability from trifluoroacetyl group
C1 (Methyl 4-(4-(2-phenylquinoline-4-carbonyl)piperazin-1-yl)benzoate) Quinoline-4-carbonyl, phenyl 485.5 ~4.0 Kinase inhibition; lower solubility due to aromatic quinoline
Tert-butyl 4-[2-(1-methylimidazole-4-sulfonylamino)ethylamino]benzoate Imidazole-sulfonamide, ethylamino 408.5 ~1.8 Antibacterial activity; higher solubility due to sulfonamide
4-(4-Methylpiperazin-1-yl)-2-(2,2,2-trifluoro-N-(tetrahydro-2H-pyran-4-yl)acetamido)benzoic acid Trifluoroacetate salt, methylpiperazine 504.4 ~2.9 Improved crystallinity; used as a pharmaceutical intermediate
Tert-butyl 4-(4-methylpiperazin-1-yl)-2-[phenyl(trifluoroacetyl)amino]benzoate Phenyl, trifluoroacetyl-piperazine 487.5 ~3.5 Higher lipophilicity; explored in oncology

*logP values estimated using fragment-based methods (e.g., XLogP3) from .

Key Differences and Research Findings

Metabolic Stability: The trifluoroacetyl group in the target compound reduces susceptibility to enzymatic hydrolysis compared to acetylated analogs (e.g., C1–C7 in ), enhancing plasma half-life . Non-fluorinated piperazine derivatives (e.g., tert-butyl 4-(2-aminoethylamino)benzoate in ) show faster clearance in vivo due to deacetylation .

Solubility and Bioavailability: The oxan-4-ylamino group improves aqueous solubility relative to purely aromatic substituents (e.g., phenyl in ), as seen in analogs with tetrahydrofuran or morpholine moieties . Compounds with sulfonamide groups () exhibit higher solubility but lower BBB penetration, limiting CNS applications .

Biological Activity: Quinoline-based analogs () demonstrate potent kinase inhibition but suffer from off-target effects due to planar aromatic systems . Piperazine-containing compounds (e.g., and ) show selectivity for serotonin or dopamine receptors, attributed to the basic nitrogen in piperazine enhancing receptor interactions .

Synthetic Feasibility :

  • The target compound’s synthesis requires careful protection/deprotection strategies (e.g., tert-butyl ester stability under acidic conditions) .
  • Analogs with bromo or chloro substituents (C2, C3 in ) enable further functionalization via cross-coupling, offering modularity in drug design .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.